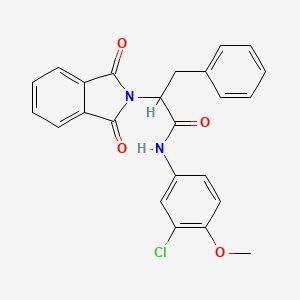![molecular formula C12H16N2O5S B4982843 ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4982843.png)
ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate, also known as EPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPOA is a member of the sulfonylurea family, which is widely used as a herbicide and insecticide. In recent years, EPOA has been studied extensively for its potential use in scientific research, particularly in the field of medicine.
作用機序
The mechanism of action of ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate is complex and not fully understood. However, it is believed that ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate works by inhibiting the activity of certain enzymes, particularly those involved in the regulation of glucose metabolism. Specifically, ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate inhibits the activity of the enzyme ATP-sensitive potassium channels (KATP), which are involved in the release of insulin from pancreatic beta cells. By inhibiting KATP, ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate can increase insulin secretion, making it a potentially useful tool for the treatment of diabetes.
Biochemical and Physiological Effects
ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to have a number of biochemical and physiological effects. One of the primary effects of ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate is its ability to increase insulin secretion. This effect is due to the inhibition of KATP, which leads to an increase in intracellular calcium levels and subsequent insulin release. Additionally, ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the primary advantages of ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate is its potential use in drug development. ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to inhibit the activity of certain enzymes, making it a potentially useful tool for the development of new drugs. Additionally, ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate is its potential toxicity. Studies have shown that ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate can be toxic to certain cells, particularly those involved in the production of insulin. Additionally, ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to have a narrow therapeutic window, meaning that it can be difficult to find the optimal dose for treatment.
将来の方向性
There are a number of future directions for research on ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate. One potential area of research is the development of new drugs based on ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate. ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to inhibit the activity of certain enzymes, making it a potentially useful tool for drug development.
Another potential area of research is the use of ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate in the treatment of cancer. Studies have shown that ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate can inhibit the growth of cancer cells, making it a promising candidate for further research.
Finally, there is potential for research on the use of ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate in the treatment of inflammatory diseases. ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of diseases such as arthritis.
Conclusion
In conclusion, ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been studied extensively for its potential use in scientific research, particularly in the field of medicine. ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to have a number of potential applications, including drug development, cancer treatment, and the treatment of inflammatory diseases. While there are limitations to the use of ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate, it remains a promising candidate for further research.
合成法
The synthesis of ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate involves a multistep process that begins with the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine. The resulting product is then reacted with ethyl oxalyl chloride to form ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate. The overall yield of this process is around 60%, making it a relatively efficient method for producing ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate.
科学的研究の応用
Ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been extensively studied for its potential use in scientific research, particularly in the field of medicine. One of the primary applications of ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate is in the development of new drugs. ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been shown to inhibit the activity of certain enzymes, making it a potentially useful tool for drug development. Additionally, ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate has been studied for its potential use in cancer treatment. Studies have shown that ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate can inhibit the growth of cancer cells, making it a promising candidate for further research.
特性
IUPAC Name |
ethyl 2-[4-(ethylsulfamoyl)anilino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-3-13-20(17,18)10-7-5-9(6-8-10)14-11(15)12(16)19-4-2/h5-8,13H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJJGMQEPBMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B4982760.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)

![ethyl 4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4982774.png)

![1-(2,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4982780.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)
![ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4982825.png)
![3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4982834.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4982842.png)

![2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B4982857.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4982862.png)